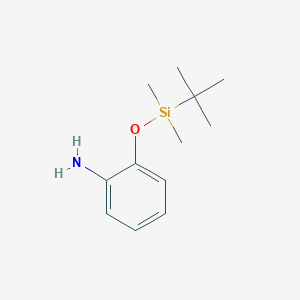

O-tert-butyldimethylsilyl-2-aminophenol

Overview

Description

O-tert-butyldimethylsilyl compounds are used in scientific research and have diverse applications. They play a role as a protecting group in organic synthesis and have potential as a catalyst in various reactions. For instance, O-(tert-Butyldimethylsilyl)hydroxylamine may be used to induce the cleavage during solid supported synthesis of hydroxamic acids .

Synthesis Analysis

The synthesis of compounds with tert-butyldimethylsilyl protection is performed on solid-phase using standard β-cyanoethyl phosphoramidite chemistry . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole enabling fast and highly efficient coupling to the 5′-hydroxyl group of the support-bound oligonucleotide .Molecular Structure Analysis

The molecular structure of O-(tert-Butyldimethylsilyl)hydroxylamine, a related compound, is represented by the linear formula: (CH3)3CSi(CH3)2ONH2 .Chemical Reactions Analysis

In the context of RNA synthesis, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols .Physical and Chemical Properties Analysis

The molecular weight of O-(tert-Butyldimethylsilyl)hydroxylamine is 147.29 .Scientific Research Applications

Protecting Group in Deoxynucleosides : The tert-butyldimethylsilyl group, similar in function to O-tert-butyldimethylsilyl-2-aminophenol, is used as a protecting group in nucleosides, particularly in deoxynucleosides. This group can be selectively reacted with hydroxyl groups and is stable to phosphorylation conditions, allowing for the synthesis of protected deoxynucleosides (Ogilvie, 1973).

Catalytic Catecholase Activity : O-aminophenol ligands, structurally related to this compound, are used to form Mn(IV)-complexes that exhibit catalytic catecholase activity. These complexes mimic the function of the copper-containing enzyme catechol oxidase and can catalyze the oxidation of certain substrates with molecular oxygen (Mukherjee et al., 2004).

Study of Reaction Dynamics : O-tert-butyldimethylsilyl-protected compounds, including related aminophenols, have been studied for their reaction dynamics. For example, the reaction of tert-butyldimethylsilyl protected glucal epoxide with thiophenol has been explored to understand different reaction pathways and adduct formation (Walford et al., 1997).

Gas Chromatography Applications : Derivatives of tert-butyldimethylsilyl, closely related to this compound, are used in capillary gas chromatography for the analysis of various compounds, demonstrating their utility in analytical chemistry and diagnostics (Muskiet et al., 1981).

Understanding Intramolecular Interactions : Studies on derivatives of 4,6-di-tert-butyl-2-aminophenol, structurally related to this compound, have provided insights into intramolecular interactions. These studies explore the formation of hydrogen bonds and their influence on the properties and reactivity of these compounds (Belkov et al., 2009).

Biochemical Applications : The tert-butyldimethylsilyl group is used in the analysis of amino acids and other biochemical compounds. It facilitates the separation and quantification of these compounds in various analytical techniques, underscoring its importance in biochemistry (Mawhinney et al., 1986).

Chemical Synthesis and Modifications : This compound is involved in the synthesis of complex molecules, including pharmaceuticals. Its role in protecting groups and facilitating certain reactions is crucial in the development of new drugs and other chemical entities (Eggen et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGANPFFEYCJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69589-21-5 | |

| Record name | 2-[(tert-butyldimethylsilyl)oxy]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2521766.png)

![methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2521771.png)

![1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2521773.png)

![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521776.png)

![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521778.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2521779.png)

![1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2521780.png)

![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)

![N-(4-acetamidophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521785.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)